8-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline 8-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline
Brand Name: Vulcanchem
CAS No.: 1697990-58-1
VCID: VC5255810
InChI: InChI=1S/C10H12FN/c1-7-2-3-10(11)9-6-12-5-4-8(7)9/h2-3,12H,4-6H2,1H3
SMILES: CC1=C2CCNCC2=C(C=C1)F
Molecular Formula: C10H12FN
Molecular Weight: 165.211

8-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline

CAS No.: 1697990-58-1

Cat. No.: VC5255810

Molecular Formula: C10H12FN

Molecular Weight: 165.211

* For research use only. Not for human or veterinary use.

8-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline - 1697990-58-1

Specification

CAS No. 1697990-58-1
Molecular Formula C10H12FN
Molecular Weight 165.211
IUPAC Name 8-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline
Standard InChI InChI=1S/C10H12FN/c1-7-2-3-10(11)9-6-12-5-4-8(7)9/h2-3,12H,4-6H2,1H3
Standard InChI Key OWMOECWLUAEXIM-UHFFFAOYSA-N
SMILES CC1=C2CCNCC2=C(C=C1)F

Introduction

Synthetic Strategies for 8-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline

Directed ortho-Lithiation and Cyclization

A widely used method for synthesizing 8-fluorinated isoquinolines involves directed ortho-lithiation of aryl ethylamine derivatives. For instance, Schlosser and coworkers demonstrated that lithiation of 2-(3-fluorophenyl)ethylamine pivaloylamide at −78°C in THF, followed by formylation and acid-catalyzed cyclization, yields 8-fluoro-3,4-dihydroisoquinoline . To introduce a methyl group at position 5, the starting aryl ethylamine would require a pre-existing methyl substituent at the meta position relative to the ethylamine side chain.

Proposed Route:

  • Starting Material: 2-(3-Fluoro-5-methylphenyl)ethylamine.

  • Acylation: Protection of the amine with pivaloyl chloride.

  • Lithiation: Directed ortho-metalation using a strong base (e.g., LDA) at low temperatures.

  • Formylation: Quenching with DMF to install an aldehyde group.

  • Cyclization: Acid-mediated cyclization to form 8-fluoro-5-methyl-3,4-dihydroisoquinoline.

  • Reduction: Sodium borohydride reduction of the C=N bond to yield the tetrahydroisoquinoline .

Nucleophilic Aromatic Substitution

Physicochemical and Spectroscopic Properties

While experimental data for 8-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline are absent, analogous compounds provide benchmarks:

Property8-Fluoro-3,4-dihydroisoquinoline 8-Fluoro-2-methyl-THIQ Predicted for 8-Fluoro-5-methyl-THIQ
Molecular FormulaC9H8FNC10H12FNC10H12FN
IR (ν, cm⁻¹)1671 (C=N)1620 (C-N)~1650–1600 (C-N/C-F)
¹H NMR (CDCl₃)δ 8.65 (t, 1H), 7.32 (m, 1H)δ 3.12 (s, 3H, CH3)δ 2.35 (s, 3H, CH3 at C5)
¹⁹F NMRNot reportedNot reported~−120 ppm (aromatic F)

Key Predictions:

  • The methyl group at C5 would deshield adjacent protons, causing upfield shifts in ¹H NMR.

  • C-F stretching in IR would appear near 1220–1150 cm⁻¹ .

Functionalization and Derivative Synthesis

Alkylation and Reduction

Methylation of the tetrahydroisoquinoline nitrogen (e.g., using methyl iodide) generates N-alkylated derivatives, which can influence lipophilicity and bioavailability . For example, 8-fluoro-2-methyl-THIQ (32) was synthesized via quaternization followed by borohydride reduction . Similar strategies could yield N-substituted 5-methyl analogs.

Asymmetric Hydrogenation

Chiral THIQs are accessible via asymmetric hydrogenation of fluorinated isoquinolinium salts. The Zhou group demonstrated that 4-fluoroisoquinolinium salts undergo hydrogenation with up to 99% ee using Ir catalysts . Applying this method to 8-fluoro-5-methylisoquinolinium salts could yield enantiopure THIQs.

Research Gaps and Future Directions

  • Synthetic Challenges: No reported synthesis of 8-fluoro-5-methyl-THIQ; routes via Pomeranz-Fritsch cyclization or cross-coupling need validation.

  • Biological Screening: In vitro assays against neurotransmitter transporters or ion channels are warranted.

  • Computational Studies: DFT calculations to predict binding modes in biological targets.

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